![molecular formula C20H24N8O2 B606548 3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile CAS No. 1404095-34-6](/img/structure/B606548.png)
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Übersicht
Beschreibung
CCT244747 is a potent inhibitor of checkpoint kinase 1 (Chk1; IC50 = 8 nM). It is selective for Chk1 over FLT3, Chk2, and CDK1 (IC50s = 600, >10,000, and >10,000 nM, respectively) as well as a panel of 121 additional kinases at a concentration of 10 μM. CCT244747 reverses cell cycle arrest at the G2/M phase induced by etoposide and SN-38 in HT-29 cells and gemcitabine in SW620 cells, indicating cellular G2 checkpoint abrogation. It potentiates the genotoxicity of SN-38, gemcitabine, and etoposide in HT-29, SW620, MiaPaCa-2, and Calu-6 cells with potentiation index (PI) values ranging from 1.9-8.5, 2.6-12.2, 5-16, and 1.4-5.6, respectively. In vivo, CCT244747 (75 mg/kg), in combination with irinotecan or gemcitabine, increases the delay of tumor growth in SW620 and Calu-6 mouse xenograft models, respectively.
CCT244747 is a novel potent, highly selective, orally active ATP-competitive CHK1 inhibitor with potential anticancer activity. CCT244747 inhibited cellular CHK1 activity (IC 29-170 nmol/L), significantly enhanced the cytotoxicity of several anticancer drugs, and abrogated drug-induced S and G arrest in multiple tumor cell lines. CCT244747 represents the first structural disclosure of a highly selective, orally active CHK1 inhibitor and warrants further evaluation alone or combined with genotoxic anticancer therapies.
Wissenschaftliche Forschungsanwendungen
CHK1 Inhibition
CCT244747 is a novel potent and selective CHK1 inhibitor . CHK1 is critically involved in the DNA damage response and maintenance of replication fork stability . By inhibiting CHK1, CCT244747 can potentially disrupt these processes, making it a promising therapeutic agent for certain types of cancer .
Enhancement of Genotoxic Anticancer Drug Efficacy
CCT244747 has been shown to enhance the cytotoxicity of several anticancer drugs . It does this by inhibiting CHK1, which is often upregulated in cancer cells as a response to the DNA damage caused by these drugs . By inhibiting CHK1, CCT244747 can potentially increase the effectiveness of these drugs .
Oral Efficacy
One of the key advantages of CCT244747 is its oral efficacy . This means it can be administered orally, making it more convenient and less invasive than treatments that require intravenous administration .
Single Agent Antitumor Activity
CCT244747 has demonstrated antitumor activity as a single agent in a MYCN-driven neuroblastoma . This suggests that it could potentially be used as a standalone treatment for certain types of cancer .
Radiosensitization
CCT244747 has been shown to sensitize tumor cell lines to radiation . This means that it can potentially enhance the effectiveness of radiotherapy, making it a promising option for combination therapy .
Abrogation of Radiation-Induced G2 Arrest
Radiation therapy often induces a G2 arrest in cancer cells, which is a mechanism that allows the cells to repair DNA damage before proceeding with cell division . CCT244747 has been shown to abrogate this radiation-induced G2 arrest, leading to premature entry into mitosis and resulting in enhanced DNA damage and apoptosis .
Wirkmechanismus
Target of Action
CCT244747 is a potent, highly selective, and orally active inhibitor of CHK1 (Checkpoint Kinase 1) . CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and maintenance of replication fork stability .
Mode of Action
CCT244747 acts as an ATP-competitive inhibitor of CHK1 . It inhibits cellular CHK1 activity, significantly enhancing the cytotoxicity of several anticancer drugs, and abrogates drug-induced S and G2 arrest in multiple tumor cell lines .
Biochemical Pathways
CHK1 is activated in response to single-strand breaks (SSBs) in DNA caused by either direct DNA damage (e.g., by genotoxic chemotherapeutic agents) or replication stress . The activation of CHK1 initiates a signaling cascade culminating in cell cycle arrest, leading to DNA repair, senescence, or death .
Pharmacokinetics
CCT244747 exhibits oral efficacy . Active tumor concentrations of CCT244747 were obtained following oral administration . The plasma pharmacokinetics of a single bolus dose of CCT244747 alone (10 mg/kg either i.v. or p.o.) in BALB/c mice has been studied .
Result of Action
CCT244747 inhibits CHK1 activity, resulting in enhanced DNA damage and apoptosis . Biomarkers of CHK1 (pS296 CHK1) activity and cell-cycle inactivity (pY15 CDK1) were induced by genotoxics and inhibited by CCT244747 both in vitro and in vivo .
Action Environment
The efficacy of CCT244747 can be influenced by the tumor environment. For instance, CCT244747 showed marked antitumor activity as a single agent in a MYCN-driven neuroblastoma . The antitumor activity of both gemcitabine and irinotecan were significantly enhanced by CCT244747 in several human tumor xenografts .
Eigenschaften
IUPAC Name |
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLGMOXAQMNEH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






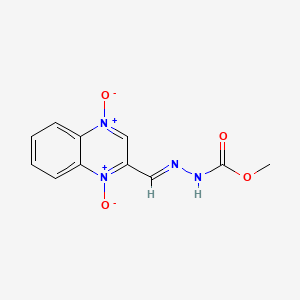
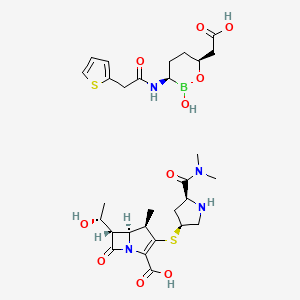

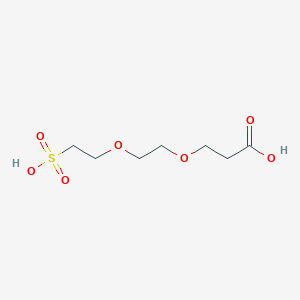
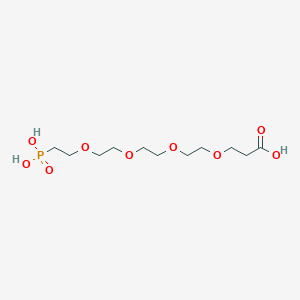

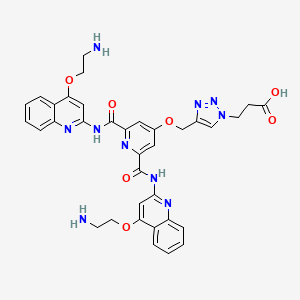

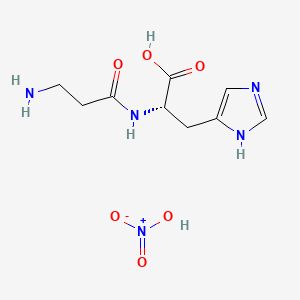
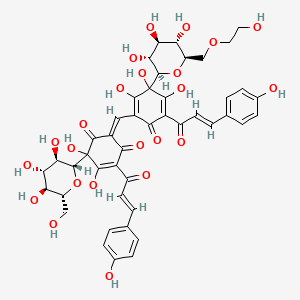
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)